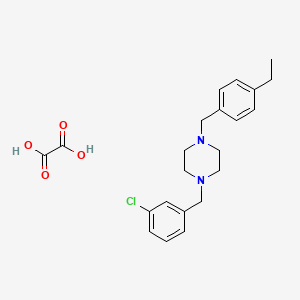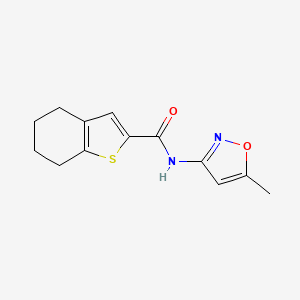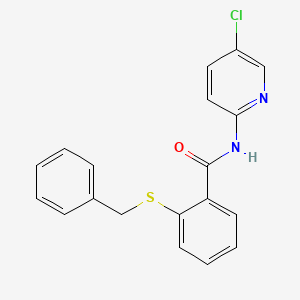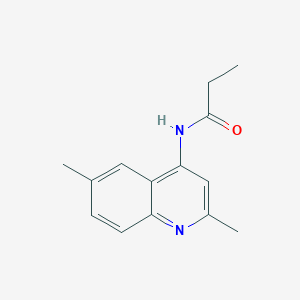![molecular formula C17H28N2O3 B5146306 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 can block the activation of B cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In addition, TAK-659 has been shown to have antitumor activity in various cancer cell lines, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its specificity for BTK. This compound has been shown to have a high affinity for BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one of the limitations of using TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the study of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine. One of the main areas of research is the development of more potent and selective BTK inhibitors. In addition, TAK-659 can be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of autoimmune disorders and other diseases needs to be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 4-ethoxyphenol with 2-chloroethyl ethylene glycol ether in the presence of a base, followed by the reaction with 4-methylpiperazine. This method was first reported in a patent by Takeda Pharmaceutical Company Limited in 2012.
Aplicaciones Científicas De Investigación
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of these diseases. In addition, TAK-659 has been shown to have anti-inflammatory and immunomodulatory effects, which makes it a promising candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-3-21-16-4-6-17(7-5-16)22-15-14-20-13-12-19-10-8-18(2)9-11-19/h4-7H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAIBBFUZQASHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)



![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)


![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)
![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5146329.png)